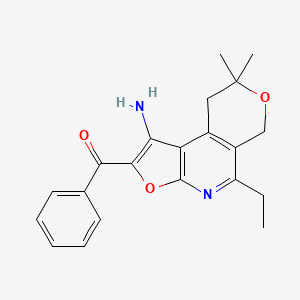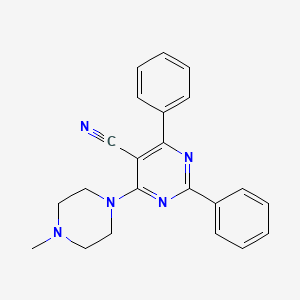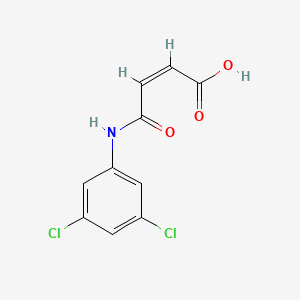
4-氟苯基溴化镁
描述
4-Fluorophenylmagnesium bromide (4-FPMB) is a chemical compound that is used in organic synthesis and plays a vital role in the production of various pharmaceuticals, pesticides, and other industrial products. It is a versatile reagent that has a wide range of applications in research and laboratory experiments. 4-FPMB is a Grignard reagent, which is a class of compounds that are used in organic synthesis and can be used to form carbon-carbon bonds. It is a highly reactive compound, which makes it useful for a variety of synthetic processes.
科学研究应用
帕罗西汀的合成
4-氟苯基溴化镁是合成帕罗西汀的关键中间体 . 帕罗西汀是一种选择性5-羟色胺再摄取抑制剂(SSRI),用于治疗抑郁症、强迫症、焦虑症、创伤后应激障碍(PTSD)和经前期焦虑症(PMDD)。
芳基硫醚的生产
该化合物可用于与硫醇的交叉偶联反应来制备芳基硫醚 . 芳基硫醚是有机化合物,含有硫原子,由于其独特的性质,在各种化学反应中得到应用。
雄激素受体拮抗剂的创建
4-氟苯基溴化镁用于合成4-芳基甲基-1-苯基吡唑和4-芳氧基-1-苯基吡唑衍生物 . 这些化合物作为雄激素受体拮抗剂,在治疗前列腺癌方面具有潜在的应用价值。
阿瑞匹坦的制备
这种格氏试剂是制备阿瑞匹坦的中间体 . 阿瑞匹坦是一种药物,与其他药物联合使用,可预防癌症化疗引起的恶心和呕吐。
格氏反应
4-氟苯基溴化镁是一种格氏试剂 . 格氏试剂在有机化学中通常用于形成碳碳键,从而可以合成各种有机化合物。
氟化化合物的合成
由于存在氟原子,该化合物可用于合成各种氟化化合物 . 氟化化合物具有广泛的应用,包括医药、农药和材料科学。
安全和危害
未来方向
作用机制
Target of Action
4-Fluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are known to react with a variety of functional groups and are often used in the synthesis of complex organic molecules .
Mode of Action
The mode of action of 4-Fluorophenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
4-Fluorophenylmagnesium bromide is involved in various biochemical pathways due to its role as a Grignard reagent. It has been used in the synthesis of paroxetine , a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders . It has also been used in the synthesis of arylsulfides via cross-coupling reaction with thiols , and in the synthesis of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as androgen receptor antagonists .
Result of Action
The result of the action of 4-Fluorophenylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The specific molecular and cellular effects would depend on the compound being synthesized.
Action Environment
The action of 4-Fluorophenylmagnesium bromide is highly dependent on the environmental conditions. Grignard reagents are sensitive to moisture and air, and must be prepared and used under anhydrous conditions . They are typically prepared in an inert solvent, such as diethyl ether or tetrahydrofuran . The temperature, concentration, and the presence of other reagents can also influence the reaction .
生化分析
Biochemical Properties
4-Fluorophenylmagnesium bromide is primarily used in biochemical reactions as a nucleophilic reagent. It interacts with various electrophilic centers in biomolecules, facilitating the formation of new carbon-carbon bonds. This compound is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals like paroxetine and aprepitant . The interaction of 4-Fluorophenylmagnesium bromide with biomolecules often involves the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions.
Molecular Mechanism
At the molecular level, 4-Fluorophenylmagnesium bromide exerts its effects through nucleophilic addition or substitution reactions. The compound’s magnesium center coordinates with the electrophilic carbon atoms in target molecules, facilitating the transfer of the 4-fluorophenyl group. This mechanism is fundamental to its role in organic synthesis, enabling the formation of complex molecular structures .
属性
IUPAC Name |
magnesium;fluorobenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKADVNLTRCLOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074590 | |
| Record name | Magnesium, bromo(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352-13-6 | |
| Record name | 4-Fluorophenylmagnesium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromo(4-fluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromo(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bromo(4-fluorophenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-fluorophenylmagnesium bromide and how is it typically used in organic synthesis?
A1: 4-Fluorophenylmagnesium bromide is a Grignard reagent. Grignard reagents are a class of organometallic compounds that contain a carbon-magnesium bond. They are powerful nucleophiles and are widely employed in organic synthesis for the formation of new carbon-carbon bonds. 4-Fluorophenylmagnesium bromide, specifically, acts as a source of a nucleophilic 4-fluorophenyl group. [, , , , ]
Q2: How can I determine the purity of a 4-fluorophenylmagnesium bromide solution?
A2: Traditional titration methods like those employing sec-butanol provide a measurement of total reactive Grignard species but don't distinguish between the desired reagent and potential impurities. A more informative technique involves derivatization with carbon dioxide. Reacting 4-fluorophenylmagnesium bromide with CO2 generates 4-fluorobenzoic acid. This derivative can then be analyzed using reversed-phase liquid chromatography (RP-LC). RP-LC allows for the quantification of both the desired product (indicating active Grignard reagent) and any inactive impurities, providing a more complete picture of the reagent's purity. []
Q3: Beyond simple carbonyl additions, are there examples of 4-fluorophenylmagnesium bromide being used in more stereochemically complex reactions?
A3: Yes, 4-fluorophenylmagnesium bromide has been explored in enantioselective conjugate addition reactions. For example, researchers have investigated its reaction with chiral α,β-unsaturated esters and enoylsultams. In the presence of a suitable chiral auxiliary, like Oppolzer's (1S)-(−)-camphorsultam, a good degree of diastereoselectivity can be achieved in the formation of the new stereocenter. This approach offers a potential route to enantioenriched building blocks that could be used to synthesize molecules like paroxetine. []
Q4: Are there analytical techniques used to study the reactions of 4-fluorophenylmagnesium bromide?
A4: Absolutely! Multiple spectroscopic techniques are used to characterize 4-fluorophenylmagnesium bromide and its reaction products. These include:
- NMR Spectroscopy: 1H NMR, 13C NMR, and even 19F NMR can be used to analyze the structure and purity of 4-fluorophenylmagnesium bromide and the compounds it forms. Chemical shifts in these spectra provide valuable information about the electronic environment around the fluorine atom and neighboring carbons. []
- Mass Spectrometry: Techniques like Electron Impact Mass Spectrometry (EI-MS) help determine the molecular weight and fragmentation patterns of reaction products, offering further confirmation of their identity. []
- Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying characteristic functional groups present in the products, further supporting the structural assignments. []
Q5: Is there any computational work done to understand the reactivity of 4-fluorophenylmagnesium bromide?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to predict 1H and 13C NMR chemical shifts for products derived from 4-fluorophenylmagnesium bromide. This computational approach can provide a theoretical basis for understanding the experimental spectroscopic data and can assist in confirming the structural assignments of synthesized compounds. []
Q6: Has 4-fluorophenylmagnesium bromide found applications in analytical chemistry?
A6: Interestingly, yes. A sensitive method to determine lead (Pb) levels in blood samples utilizes 4-fluorophenylmagnesium bromide. In this method, lead is extracted from a blood sample and then reacted with 4-fluorophenylmagnesium bromide to form tetraphenyl lead, Pb(C6H4F)4. The derivative is then analyzed by gas chromatography–mass spectrometry (GC-MS) using electron-capture negative chemical ionization (NCI), which provides high sensitivity. []
Q7: Are there any known safety concerns with handling 4-fluorophenylmagnesium bromide?
A7: Like all Grignard reagents, 4-fluorophenylmagnesium bromide is moisture-sensitive and reacts violently with water. It should always be handled under anhydrous conditions using inert atmosphere techniques (e.g., under nitrogen or argon). Proper personal protective equipment (PPE) such as gloves, goggles, and a lab coat should always be worn when working with this compound. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)
![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)

![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)
![6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B1227296.png)




![2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1227304.png)
![2-Amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1227305.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide](/img/structure/B1227306.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227309.png)
![6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone](/img/structure/B1227313.png)